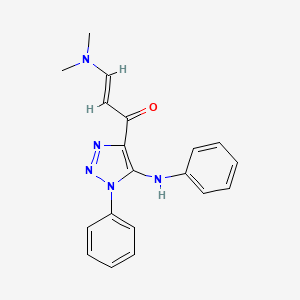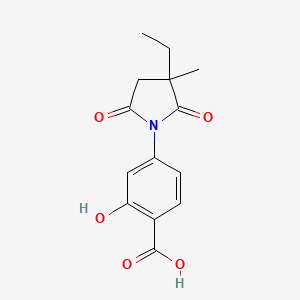![molecular formula C15H13NO3 B5381882 N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide](/img/structure/B5381882.png)
N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide, also known as FAAH inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FAAH inhibitor is a potent enzyme inhibitor that acts on fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids.
Mecanismo De Acción
N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor works by inhibiting the activity of N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to various physiological effects. The inhibition of N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor has been shown to produce various biochemical and physiological effects, including analgesia, anxiolysis, anti-inflammatory effects, and neuroprotection. N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor has also been shown to improve memory and cognition in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor has several advantages for lab experiments, including its selectivity for N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide and its ability to increase endocannabinoid levels. However, N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor, including the development of more potent and selective inhibitors, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its effects on other physiological systems. Further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor.
Métodos De Síntesis
N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor can be synthesized using various methods, including the reaction of 3-(2-furyl)acrylic acid with 3-aminophenylacetic acid in the presence of a coupling agent. The reaction mixture is then purified using chromatography to obtain the pure product. Another method involves the reaction of 3-(2-furyl)acrylic acid with 3-aminophenylacetic acid methyl ester in the presence of a coupling agent, followed by hydrolysis to obtain the product.
Aplicaciones Científicas De Investigación
N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor has been extensively studied for its potential therapeutic applications, including the treatment of pain, anxiety, and inflammation. The inhibition of N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide leads to an increase in the levels of endocannabinoids, which are known to have analgesic, anxiolytic, and anti-inflammatory effects. N-{3-[3-(2-furyl)acryloyl]phenyl}acetamide inhibitor has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[3-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11(17)16-13-5-2-4-12(10-13)15(18)8-7-14-6-3-9-19-14/h2-10H,1H3,(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWXBPMJZHPGEX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(allylthio)-6-(2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5381813.png)
![4-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-6-methylquinolin-2(1H)-one](/img/structure/B5381817.png)
![6-iodo-3-(3-nitrophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5381825.png)
![(4R)-N-[(2-azocan-1-ylpyridin-3-yl)methyl]-4-hydroxy-L-prolinamide](/img/structure/B5381828.png)


![rel-(4aS,8aR)-1-(4-hydroxybutyl)-6-[3-(3-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5381853.png)
![4-ethyl-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5381855.png)
![5-(2-chloro-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5381871.png)
![methyl 3-[(4-ethylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5381879.png)

![N-[1-(hydroxymethyl)cyclopentyl]-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5381895.png)
![3-(6-{[2-(dimethylamino)ethyl]amino}-1H-pyrrolo[2,3-b]pyridin-4-yl)-N-methylbenzamide](/img/structure/B5381902.png)
![N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5381904.png)